Product packaging for 3-Nitrotyramine(Cat. No.:CAS No. 49607-15-0)

3-Nitrotyramine

Cat. No.: B1258396
CAS No.: 49607-15-0
M. Wt: 182.18 g/mol
InChI Key: IUCYCHQMRZWPGT-UHFFFAOYSA-N
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Description

3-Nitrotyramine is a monoamine compound of significant interest in biochemical and neurochemical research. It is structurally related to 3-Nitrotyrosine, a well-established biomarker for reactive nitrogen species and nitrosative stress . While 3-Nitrotyrosine is formed from the nitration of the amino acid tyrosine, this compound is derived from the decarboxylation of 3-Nitrotyrosine and is a metabolite in its own right . Research suggests that 3-Nitrotyrosine can be metabolized by aromatic amino acid decarboxylase (AADC) to form this compound, a pathway that has been implicated in selective dopaminergic neuronal death, potentially linking it to the study of neurodegenerative pathologies . As a research tool, this compound provides value for scientists investigating the complex interplay between reactive nitrogen species, dopamine metabolism, and cellular toxicity. Its study can offer insights into the molecular mechanisms of oxidative damage and may contribute to a better understanding of various disease models associated with nitrative stress. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B1258396 3-Nitrotyramine CAS No. 49607-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13/h1-2,5,11H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCYCHQMRZWPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596867
Record name 4-(2-Aminoethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49607-15-0
Record name 4-(2-Aminoethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Synthesis and Metabolic Pathways of 3 Nitrotyramine

Endogenous Formation Pathways

The formation of 3-Nitrotyramine within the body primarily occurs through the enzymatic modification of 3-Nitrotyrosine (B3424624), a marker for oxidative and nitrative stress.

Decarboxylation of 3-Nitrotyrosine: Aromatic Amino Acid Decarboxylase (AADC) Mediated Conversion

The principal pathway for the endogenous synthesis of this compound is the decarboxylation of its precursor, 3-Nitrotyrosine. nih.govethz.ch This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. nih.govtaylorandfrancis.comuniprot.org AADC is a pyridoxal (B1214274) phosphate-dependent enzyme that typically facilitates the removal of a carboxyl group from aromatic L-amino acids, playing a crucial role in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. taylorandfrancis.comuniprot.org

In the context of this compound formation, AADC acts on 3-Nitrotyrosine, which is structurally similar to its natural substrates. nih.gov This enzymatic conversion has been demonstrated in various cell types, including dopaminergic cells. nih.govethz.ch The reaction results in the formation of this compound, which can then undergo further metabolic processing. nih.gov

Precursor Relationship with Reactive Nitrogen Species (RNS) and Oxidative Stress

The synthesis of this compound is intrinsically linked to conditions of oxidative and nitrative stress, primarily through its precursor, 3-Nitrotyrosine. nih.govbmbreports.orgnih.gov Reactive Nitrogen Species (RNS) are a family of molecules derived from nitric oxide (NO) and superoxide (B77818) (O₂⁻) that can cause damage to cells. wikipedia.orgelsevier.esnih.gove-dmj.org The formation of 3-Nitrotyrosine is widely considered a biomarker for the presence of RNS and the resulting nitrative stress. bmbreports.orgnih.govwikipedia.org

Under conditions of increased oxidative stress, elevated levels of superoxide and nitric oxide lead to the formation of potent oxidants. wikipedia.orgelsevier.esnih.gov These reactive species can then nitrate (B79036) tyrosine residues in proteins or free tyrosine, yielding 3-Nitrotyrosine. bmbreports.orgwikipedia.orgportlandpress.com The subsequent decarboxylation of this modified amino acid to this compound signifies a downstream metabolic consequence of an initial oxidative event. nih.gov

Role of Peroxynitrite in 3-Nitrotyrosine Formation as a Precursor

A key RNS implicated in the formation of 3-Nitrotyrosine is peroxynitrite (ONOO⁻). wikipedia.orgelsevier.esnih.govportlandpress.comjci.org Peroxynitrite is a powerful oxidant and nitrating agent formed from the rapid reaction between nitric oxide (NO•) and superoxide anion (O₂•⁻). elsevier.esnih.govportlandpress.comjci.org

The formation of 3-Nitrotyrosine from tyrosine is a hallmark of peroxynitrite activity. nih.govwikipedia.org While peroxynitrite itself can nitrate tyrosine, its protonated form, peroxynitrous acid (ONOOH), and other secondary reactants derived from its decomposition are also involved in this process. portlandpress.comjci.org The presence of 3-Nitrotyrosine, and by extension its metabolite this compound, serves as an indirect but reliable indicator of peroxynitrite-mediated damage in biological systems. nih.govwikipedia.org

Exogenous and Environmental Precursors in Biological Systems

While the primary focus is often on endogenous production, the potential for exogenous and environmental precursors to contribute to the this compound pool in biological systems is an area of consideration. The degradation of nitrated proteins from external sources could theoretically release 3-Nitrotyrosine, which could then be converted to this compound. nih.govasm.org For instance, certain bacteria have been shown to degrade 3-Nitrotyrosine, suggesting that environmental exposure and microbial metabolism could play a role in the availability of its precursors. dtic.mil Furthermore, some natural compounds, like 3-nitropropionic acid found in certain plants and fungi, can induce oxidative stress, potentially leading to the endogenous formation of 3-Nitrotyrosine and subsequently this compound. nih.gov

Catabolic Pathways and Degradation

Once formed, this compound is subject to enzymatic degradation, primarily through oxidation.

Enzymatic Degradation: Monoamine Oxidase (MAO) Mediated Oxidation

The primary catabolic pathway for this compound involves oxidation by Monoamine Oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters and dietary amines. nih.govethz.chresearchgate.net Studies have confirmed that MAO converts this compound to 4-hydroxy-3-nitrophenylacetaldehyde (B1264463). ethz.chasm.orgnih.gov This intermediate is then further oxidized by an NAD-linked dehydrogenase to form 4-hydroxy-3-nitrophenylacetate. ethz.chasm.orgresearchgate.net

This enzymatic cascade effectively detoxifies and metabolizes this compound. nih.gov In some organisms, such as Escherichia coli, a periplasmic amine oxidase (TynA), which is a type of MAO, and a cytosolic NAD-linked dehydrogenase (FeaB) are responsible for this degradation pathway. asm.orgresearchgate.netnih.govasm.org

Research Findings on this compound Metabolism

Process Enzyme(s) Involved Substrate(s) Product(s) Cellular Context/Organism Key Findings
Endogenous Formation Aromatic Amino Acid Decarboxylase (AADC)3-NitrotyrosineThis compoundDopaminergic cells, Rat PC12 cellsAADC mediates the conversion of 3-Nitrotyrosine to this compound. nih.govethz.ch
Precursor Formation Reactive Nitrogen Species (e.g., Peroxynitrite)Tyrosine3-NitrotyrosineVarious biological systems under oxidative stressElevated RNS leads to the formation of 3-Nitrotyrosine, the precursor to this compound. wikipedia.orgelsevier.esnih.govportlandpress.com
Catabolism Monoamine Oxidase (MAO), NAD-linked dehydrogenaseThis compound, 4-hydroxy-3-nitrophenylacetaldehyde4-hydroxy-3-nitrophenylacetaldehyde, 4-hydroxy-3-nitrophenylacetateRat cells, Escherichia coliMAO and a dehydrogenase sequentially oxidize this compound. nih.govethz.chasm.orgresearchgate.net

Formation of 3-nitro-4-hydroxyphenylacetate

The conversion of this compound to 3-nitro-4-hydroxyphenylacetate is a two-step oxidative process.

In the initial step, this compound is oxidized to form the intermediate compound, 4-hydroxy-3-nitrophenylacetaldehyde. ethz.chpsu.eduasm.org This reaction is catalyzed by an amine oxidase. ethz.chpsu.eduasm.org In Escherichia coli, this function is performed by the periplasmic amine oxidase TynA (also known as MaoA). psu.eduasm.orgnih.gov

The subsequent step involves the further oxidation of 4-hydroxy-3-nitrophenylacetaldehyde to the final product, 3-nitro-4-hydroxyphenylacetate. ethz.chpsu.eduasm.org This reaction is catalyzed by an NAD-linked dehydrogenase. ethz.chpsu.eduasm.org In E. coli, the cytosolic NAD-linked dehydrogenase FeaB (also known as PadA) is responsible for this conversion. ethz.chpsu.eduasm.orgnih.gov

Studies in rat PC12 cells have also confirmed this pathway, where the sequential action of an amine oxidase and an NAD-linked dehydrogenase converts this compound to 3-nitro-4-hydroxyphenylacetate. psu.eduasm.org In these cells, monoamine oxidase facilitates the conversion of this compound. nih.govresearchgate.netresearchgate.net

Microbial Metabolism of this compound (e.g., Escherichia coli)

Escherichia coli can utilize this compound as a source of nitrogen for growth. ethz.chnih.govresearchgate.net The metabolic pathway employed by E. coli for the degradation of this compound mirrors the one described above, involving the enzymes TynA and FeaB. asm.orgnih.gov

The process begins with the oxidation of this compound by the periplasmic amine oxidase TynA, yielding 4-hydroxy-3-nitrophenylacetaldehyde. ethz.chpsu.edu This intermediate is then acted upon by the cytosolic dehydrogenase FeaB, which oxidizes it to 3-nitro-4-hydroxyphenylacetate. ethz.chpsu.edu This final product is the likely end-point of this compound metabolism in E. coli. asm.org

Experimental evidence has shown that a mutation in the tynA gene prevents E. coli from growing on this compound. nih.govresearchgate.netnih.gov However, a mutation in the feaB gene does not inhibit this growth, as the organism can still liberate the amino group from this compound through the action of TynA. nih.gov

The catabolism of this compound is part of a broader pathway in E. coli that also metabolizes phenylethylamine (PEA) and its hydroxylated derivatives, tyramine (B21549) and dopamine. nih.govresearchgate.netresearchgate.netnih.gov

Regulatory Mechanisms of Microbial Catabolism (e.g., NsrR)

The catabolism of this compound in Escherichia coli is subject to regulation by the nitric oxide (NO)-sensitive repressor, NsrR. nih.govresearchgate.net NsrR is a transcriptional regulator that binds to the promoter regions of the tynA and feaB genes, which encode the key enzymes in the this compound degradation pathway. psu.eduasm.orgnih.govresearchgate.net

Binding of NsrR to these promoters represses the expression of tynA and feaB. nih.gov This repression is sensitive to the presence of nitric oxide; the presence of an NO source can reverse the repression. nih.govresearchgate.net

Studies have shown that deletion of the nsrR gene leads to a small increase in the activity of the tynA and feaB promoters. nih.govresearchgate.net Conversely, overexpression of nsrR significantly retards growth on phenylethylamine (a related substrate) and markedly represses the tynA and feaB promoters. nih.govresearchgate.net

Growth of E. coli on this compound as a nitrogen source partially induces the tynA and feaB promoters. nih.govresearchgate.netnih.gov In addition to NsrR, another regulator, the AraC-type regulator FeaR, is required for the expression of tynA and feaB and is activated by the product of the TynA reaction. asm.orgresearchgate.netnih.gov

This regulatory network suggests that one of the physiological roles of the TynA and FeaB enzymes is to metabolize nitrated aromatic compounds that may accumulate in cells exposed to nitric oxide and superoxide. asm.orgnih.gov

Cellular and Molecular Mechanisms of 3 Nitrotyramine Biological Activity

Cytotoxicity and Cell Death Induction

The cytotoxic effects of 3-nitrotyramine are particularly pronounced in dopaminergic cells. The compound is a key intermediate in a metabolic pathway that converts 3-nitrotyrosine (B3424624) into a toxic entity, ultimately leading to programmed cell death, or apoptosis.

Role of Caspases in this compound-Induced Apoptosis

The apoptotic cell death initiated by the metabolic pathway involving this compound is dependent on the activation of caspases. Caspases are a family of proteases that are crucial executioners of apoptosis. wikipedia.org Studies have demonstrated that the cell death observed in PC12 cells following treatment with 3-nitrotyrosine can be reversed by the application of caspase-1, caspase-3, and pan-caspase inhibitors. nih.govresearchgate.net This indicates that the cytotoxic effects stemming from the metabolic conversion that produces this compound are mediated through the caspase cascade. nih.govresearchgate.net Caspase-3, in particular, is a key executioner caspase, and its activation is a central event in the apoptotic process. wikipedia.orgmdpi.com

Interaction with Aromatic Amino Acid Decarboxylase and Monoamine Oxidase in Cell Death Mechanisms

The toxicity of this compound is intrinsically linked to its synthesis and subsequent breakdown by two key enzymes: Aromatic L-amino acid decarboxylase (AADC) and Monoamine Oxidase (MAO). nih.govresearchgate.netnih.govresearchgate.net AADC, also known as DOPA decarboxylase, is responsible for converting 3-nitrotyrosine into this compound. nih.govresearchgate.netresearchgate.net Subsequently, MAO metabolizes this compound into 3-nitro-4-hydroxyphenylacetate. nih.govresearchgate.netresearchgate.net

The entire metabolic sequence is crucial for the observed cytotoxicity. The cell death induced in PC12 cells and primary dopaminergic neurons by this pathway can be prevented by inhibitors of both AADC and MAO. nih.govresearchgate.netnih.gov For instance, the toxicity of this compound itself in cell cultures was prevented by the MAO inhibitor pargyline (B1678468). nih.govresearchgate.netresearchgate.net This demonstrates that it is not just the presence of this compound, but its subsequent metabolism by MAO that contributes to the ultimate toxic outcome.

Neurobiological Interactions

The selective toxicity of the 3-nitrotyrosine metabolic pathway towards dopaminergic neurons is a result of its specific interactions with the neurochemical machinery of these cells.

Impact on Dopamine (B1211576) Synthesis and Metabolism

The metabolism of 3-nitrotyrosine, which leads to the formation of this compound, interferes with the normal synthesis of dopamine. nih.govresearchgate.netnih.gov In PC12 cells, exposure to 3-nitrotyrosine leads to a decrease in intracellular dopamine levels. nih.govresearchgate.netnih.gov This is because 3-nitrotyrosine acts as a substrate for AADC, the same enzyme that converts L-DOPA to dopamine in the final step of dopamine synthesis. nih.govresearchgate.netwikipedia.org By competing for this enzyme, the pathway that produces this compound effectively inhibits dopamine production. nih.govresearchgate.net Furthermore, the process also interferes with the activity of monoamine oxidase, an enzyme critical for the breakdown of dopamine. nih.govresearchgate.net

Table 2: Enzymatic Roles in this compound-Related Cytotoxicity

Enzyme Role in this compound Pathway Impact on Dopamine System Effect of Inhibition
Aromatic L-amino acid decarboxylase (AADC) Converts 3-nitrotyrosine to this compound nih.govresearchgate.netresearchgate.net Competes with L-DOPA, reducing dopamine synthesis nih.govresearchgate.net Prevents cell death induced by 3-nitrotyrosine nih.govresearchgate.netnih.gov
Monoamine Oxidase (MAO) Converts this compound to 3-nitro-4-hydroxyphenylacetate nih.govresearchgate.netresearchgate.net Activity is interfered with by the 3-nitrotyrosine metabolic pathway nih.govresearchgate.net Prevents cell death induced by this compound nih.govresearchgate.netresearchgate.net

Effects on Neuronal Cell Viability and Dopaminergic Neurons

The culmination of the metabolic activation of 3-nitrotyrosine to this compound and its subsequent products is a significant reduction in the viability of dopaminergic neurons. nih.govresearchgate.netnih.govresearchgate.net In cultures of primary rat ventral midbrain, which are rich in dopaminergic neurons, this metabolic process leads to a substantial loss of tyrosine hydroxylase-positive neurons—the hallmark of dopaminergic cells. nih.govnih.gov The direct application of this compound also results in the death of these primary neurons. nih.govresearchgate.net This selective neurotoxicity underscores the potential contribution of this pathway to the neurodegenerative processes seen in diseases characterized by the loss of dopaminergic neurons. nih.govnih.gov

Post-Translational Modifications and Protein Interactions

This compound is a downstream metabolite of 3-Nitrotyrosine. asm.orgresearchgate.netnih.gov The formation of 3-Nitrotyrosine is a significant post-translational modification where a nitro group (-NO2) is added to a tyrosine amino acid residue within a protein. portlandpress.comontosight.aiacs.orgroyalsocietypublishing.org This reaction, known as protein nitration, is mediated by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂). portlandpress.comnih.govwikipedia.orgnih.gov Peroxynitrite itself is formed from the reaction of nitric oxide (•NO) with superoxide (B77818) radicals (O₂•⁻). portlandpress.comnih.govwikipedia.org

The nitration of tyrosine residues is not a random event; it is a selective process that targets specific tyrosine residues in a subset of proteins. acs.org This specificity is influenced by the local microenvironment, the presence of transition metals, and the protein's structure. acs.orgbmbreports.org Once proteins are nitrated, they can undergo degradation, which liberates free 3-Nitrotyrosine. asm.orgnih.gov This free 3-Nitrotyrosine can then be enzymatically converted into this compound. asm.orgnih.gov Specifically, the enzyme aromatic amino acid decarboxylase converts 3-Nitrotyrosine to this compound. nih.govresearchgate.net

This metabolic relationship establishes 3-Nitrotyrosine as a crucial precursor whose presence and effects on proteins set the stage for the generation of this compound. Consequently, 3-Nitrotyrosine is widely recognized as a biomarker for "nitroxidative stress," indicating cellular damage and inflammation. ontosight.aiacs.orgwikipedia.orgnih.gov

The incorporation of a nitro group into a tyrosine residue to form 3-Nitrotyrosine significantly alters the amino acid's physicochemical properties, which in turn can have a profound impact on protein structure and function. portlandpress.comacs.orgnih.govmdpi.com These changes are the primary mechanism through which the precursor to this compound exerts its biological effects.

Key changes to tyrosine upon nitration include:

Acidity (pKa): The pKa of the phenolic hydroxyl group drops from approximately 10.1 to 7.2. bmbreports.org This change means that at a physiological pH, the nitrated tyrosine residue carries a negative charge, which can disrupt ionic interactions and local chemical environments within the protein. bmbreports.org

Steric Bulk: The addition of the nitro group increases the size of the tyrosine side chain by about 30 ų, introducing steric hindrance that can alter protein conformation and interactions with other molecules. portlandpress.comresearchgate.net

Redox Potential: Nitration increases the one-electron reduction potential of the tyrosine residue by 200–300 mV. portlandpress.com This makes the residue harder to oxidize, which can inhibit the function of enzymes that rely on a tyrosyl radical for their catalytic activity. portlandpress.com

Hydrophobicity: The hydrophobicity of the residue is also altered, which can affect protein folding and stability. acs.orgresearchgate.net

These modifications can lead to a range of functional consequences for the affected protein, including altered enzymatic activity, disrupted protein-protein interactions, and interference with cellular signaling pathways. portlandpress.comontosight.ai For instance, the nitration of a tyrosine residue can prevent its phosphorylation, a critical step in many signal transduction cascades. royalsocietypublishing.org

Table 1: Physicochemical and Functional Consequences of Protein Tyrosine Nitration

Property Affected Change Induced by Nitration Impact on Protein Structure and Function References
Acidity (pKa) Decreases from ~10.1 to ~7.2 Introduces a negative charge at physiological pH, altering local electrostatic interactions. bmbreports.org
Size/Steric Hindrance Side chain volume increases by ~30 ų Can disrupt protein folding and block binding sites for substrates or interacting proteins. portlandpress.comresearchgate.net
Redox Potential Increases by 200-300 mV Impairs reactions involving tyrosyl radical intermediates, potentially inactivating enzymes. portlandpress.com
Signaling Blocks phosphorylation sites Can inhibit or disrupt phosphotyrosine-mediated signaling pathways. royalsocietypublishing.org

Beyond the nitration of tyrosine residues already within proteins, free 3-Nitrotyrosine can be directly incorporated into the C-terminus of certain proteins, most notably α-tubulin. researchgate.netnih.govbiorxiv.org This process is part of the tubulin post-translational modification system known as the tyrosination/detyrosination cycle. kit.edunih.gov

The enzyme tubulin-tyrosine ligase (TTL), which normally adds tyrosine to the C-terminus of detyrosinated α-tubulin, can also recognize and incorporate free 3-Nitrotyrosine. researchgate.netnih.gov This results in the formation of nitrotyrosinated microtubules. While some studies suggest this nitrotyrosination is irreversible, disrupting the normal, regulated cycle of tyrosination and detyrosination nih.gov, other research indicates that the incorporated 3-Nitrotyrosine can be removed by tubulin carboxypeptidase, suggesting the process is reversible in some contexts. kit.edunih.gov

The incorporation of 3-Nitrotyrosine into α-tubulin has significant functional consequences for the microtubule cytoskeleton. nih.govfrontiersin.org It can alter microtubule organization and dynamics, leading to changes in cell morphology and function. researchgate.netnih.govbiorxiv.org For example, the presence of the negatively charged nitro group on the α-tubulin C-terminal tail can decrease the affinity for microtubule-associated proteins (MAPs), such as the motor protein dynein, thereby affecting intracellular transport. nih.gov Studies have linked the incorporation of 3-Nitrotyrosine into α-tubulin with axonal shortening in neurons and alterations in the organization of microtubule arrays in plant cells. biorxiv.orgfrontiersin.org

Table 2: Research Findings on the Incorporation of 3-Nitrotyrosine into α-Tubulin

Cell/System Studied Key Finding Observed Consequence References
Goosegrass (Plant) Modeling showed nitrotyrosination changes the mobility of the α-tubulin C-terminal domain. Predicted to decrease affinity for dynein, affecting tubulin-MAP interactions. nih.gov
Various Mammalian Cell Lines (C6, CHO, HeLa, etc.) 3-Nitrotyrosine was incorporated into α-tubulin but was also found to be reversible. No detrimental effects on cell morphology, proliferation, or viability were observed. kit.edunih.gov
Arabidopsis (Plant) 3-Nitrotyrosine induced partially reversible root growth inhibition. Altered root hair morphology and microtubule organization. frontiersin.org
Cerebellar Granule Neurons (Rat) 3-Nitrotyrosine was incorporated into α-tubulin. Correlated with axonal shortening and inhibited mitochondrial motility. biorxiv.org
PC12 and NT2 Cells 3-Nitrotyrosine is incorporated into the C-terminus of α-tubulin via tubulin-tyrosine ligase. Induced reorganization of the microtubule architecture in NT2 cells. researchgate.net

Role of 3 Nitrotyramine in Pathophysiological Conditions

Neurodegenerative Disorders

Reactive nitrogen species are understood to contribute to the pathogenesis of various neurodegenerative diseases, including Parkinson's disease. nih.gov A key indicator of this activity is the formation of 3-nitrotyrosine (B3424624), which results from the reaction of nitrating agents with tyrosine. nih.gov While 3-nitrotyrosine itself is a marker, its metabolic products, including 3-nitrotyramine, are directly involved in cellular toxicity. researchgate.netnih.gov

The selective degeneration of dopaminergic neurons is a hallmark of Parkinson's disease (PD). nih.gov Research indicates that this compound plays a direct role in this process. Studies have shown that its precursor, 3-nitrotyrosine, can be transported into dopaminergic cells and subsequently metabolized. nih.govresearchgate.net This metabolic process involves the concerted action of aromatic amino acid decarboxylase, which converts 3-nitrotyrosine to this compound, and monoamine oxidase, which further metabolizes this compound to 3-nitro-4-hydroxyphenylacetate. researchgate.netresearchgate.net

This metabolic conversion is directly linked to cell death. In laboratory models using dopaminergic PC12 cells and rat ventral midbrain neurons, the application of this compound induced apoptosis. researchgate.netnih.gov Crucially, the toxicity of this compound was prevented by the presence of a monoamine oxidase inhibitor, pargyline (B1678468), confirming the role of this metabolic pathway in its cytotoxic effects. researchgate.net These findings suggest a specific mechanism by which products of nitrosative stress can cause the selective neurodegeneration characteristic of Parkinson's disease. nih.govresearchgate.net While nitrosative stress is a recognized feature in PD, with elevated levels of nitrated proteins found in the brains of patients, the direct toxicity of metabolites like this compound provides a more nuanced understanding of the disease's molecular basis. nih.govneurologiasevilla.es

Table 1: Research Findings on this compound and Dopaminergic Cell Viability

Cell Type Compound Applied Observed Effect Inhibitor that Prevented Cell Death
PC12 Cells This compound Cell Death Pargyline (Monoamine Oxidase Inhibitor)
Rat Ventral Midbrain Neurons This compound Cell Death Pargyline (Monoamine Oxidase Inhibitor)
PC12 Cells 3-Nitrotyrosine Apoptosis NSD1015 (Aromatic Amino Acid Decarboxylase Inhibitor)
Rat Ventral Midbrain Neurons 3-Nitrotyrosine Loss of Tyrosine Hydroxylase-Positive Neurons NSD1015 (Aromatic Amino Acid Decarboxylase Inhibitor)
Data sourced from studies on dopaminergic cell models.researchgate.netnih.gov

The neurotoxicity of this compound is a specific example of a broader paradigm in neurodegeneration. nih.gov Traditionally, cellular damage in neuropathology is attributed to highly reactive oxygen and nitrogen species that cause widespread, indiscriminate damage to macromolecules. nih.gov However, the case of 3-nitrotyrosine and its metabolites suggests a more subtle and potentially more persistent mechanism. Relatively stable products of nitrosative stress, like 3-nitrotyrosine, can act as latent toxins. researchgate.netnih.gov

These molecules can be transported into specific neuronal populations, where they are enzymatically converted into toxic metabolites like this compound. nih.gov This process results in a more targeted, long-lived, and cell-specific cytotoxicity compared to the generalized damage caused by free radicals. nih.gov The presence of 3-nitrotyrosine is considered a "fingerprint" of reactive nitrogen species formation and a marker of nitrative stress. nih.gov Its metabolism to toxic derivatives like this compound is a key event that links the marker of oxidative stress to the actual mechanism of neuronal cell death. researchgate.netnih.gov This enzymatic conversion and subsequent toxicity underscore the importance of considering metabolic pathways in understanding the biochemical basis of neurotoxicity. nih.gov

Inflammation and Oxidative Stress States

In conditions of inflammation and oxidative stress, the production of reactive nitrogen species like peroxynitrite increases, leading to the nitration of tyrosine residues to form 3-nitrotyrosine. wikipedia.orgnih.gov This modification serves as a stable and detectable marker of nitrosative stress across a wide array of pathological conditions. wikipedia.orgipp.pt

3-Nitrotyrosine (3-NT) is widely established as a biomarker for nitrosative stress, which is an imbalance between the production of reactive nitrogen species and the ability of a biological system to detoxify these reactive intermediates. wikipedia.orgipp.ptresearchgate.net Its formation from the nitration of tyrosine by agents such as peroxynitrite anion and nitrogen dioxide is a hallmark of cellular damage and inflammation. wikipedia.org Elevated levels of 3-NT have been detected in the plasma, serum, and tissues of patients with a variety of diseases, including neurodegenerative, cardiovascular, and autoimmune conditions. ipp.ptajol.infomdpi.com

The stability of 3-NT makes it a reliable molecule for analysis in biological samples. ipp.pt Its detection is considered an indicator of NO-dependent, reactive nitrogen species-induced nitrative stress. wikipedia.org While this compound is a direct metabolite of 3-NT, it is 3-NT itself that is most commonly quantified as the primary biomarker of this stress. nih.govresearchgate.net The presence of 3-NT signifies that conditions for its metabolism into potentially toxic derivatives like this compound exist. nih.gov

Table 2: 3-Nitrotyrosine as a Biomarker in Various Disease States

Disease Sample Type Finding Significance
Coronary Artery Disease (CAD) Serum Higher levels in CAD patients vs. controls; AUC of 0.769. Good diagnostic accuracy for distinguishing cases from controls. ajol.info
Clear Cell Renal Cell Carcinoma (ccRCC) Serum Significantly higher levels in ccRCC patients (0.21 nmol/mg protein) vs. healthy controls (0.16 nmol/mg protein). Marker for the severity of nitrosative stress in ccRCC. mdpi.com
Systemic Lupus Erythematosus (SLE) Serum Median concentration of 5.9 ng/mL; levels positively correlated with disease duration, activity, and damage indices. Marker of inflammation and disease severity. mdpi.com
Rheumatoid Arthritis (RA) Serum Levels were independently associated with C-reactive protein. Influenced by systemic inflammation. mdpi.com
AUC (Area Under the Curve) is a measure of diagnostic accuracy.

The formation of 3-nitrotyrosine during inflammatory processes is implicated in the pathogenesis of autoimmune diseases. nih.gov In conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), activated immune cells produce superoxide (B77818) and nitric oxide, which combine to form peroxynitrite. nih.govmdpi.com This peroxynitrite can then nitrate (B79036) tyrosine residues on the body's own proteins. nih.gov

This modification can create what are known as "neoantigens." nih.gov The nitrated self-proteins may be recognized as foreign by the immune system, triggering the generation of autoantibodies. nih.gov This process, where oxidative damage leads to a loss of immune tolerance, is thought to contribute to the etiopathogenesis of systemic autoimmune conditions. nih.gov Studies have found elevated levels of 3-NT in patients with SLE and have shown that these levels correlate with disease activity, supporting the role of nitrosative stress in the disease process. ipp.ptmdpi.com

Other Disease States and Biological Implications

The significance of 3-nitrotyrosine formation extends beyond neurodegenerative and autoimmune disorders. Elevated levels of this marker have been identified in a diverse range of other pathologies, indicating that nitrosative stress is a common underlying component of many diseases.

Cancer: In patients with clear cell renal cell carcinoma, serum levels of 3-nitrotyrosine were found to be significantly elevated compared to healthy individuals, and the levels increased with the pathological stage of the tumor. mdpi.com

Cardiovascular Disease: 3-nitrotyrosine is considered a strong predictive biomarker for Coronary Artery Disease (CAD), with studies showing significantly higher levels in CAD patients. ajol.info It is also implicated in the pathogenesis of atherosclerosis, where it is found in atherosclerotic lesions. ajol.infoathenslab.gr In patients with SLE, higher 3-NT values were observed in those with a high cardiovascular risk score. mdpi.com

Other Inflammatory and Metabolic Conditions: Increased 3-nitrotyrosine levels have been detected in a variety of other diseases, including septic shock, coeliac disease, diabetes, and lung diseases, further establishing it as a general marker of inflammation and cell damage. wikipedia.orgmdpi.combmglabtech.com

In all these conditions, the presence of 3-nitrotyrosine indicates an environment of intense oxidative and nitrosative stress. wikipedia.org This environment facilitates not only potential autoimmune reactions and protein dysfunction but also the metabolic conversion of 3-nitrotyrosine to cytotoxic compounds like this compound, which may contribute to tissue damage in these various disease states. nih.gov

Cancer Research and Genotoxicity (related nitroso-derivatives, e.g., N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine)

The investigation into this compound and its derivatives has revealed significant implications in the fields of cancer research and genotoxicity. A notable derivative, N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine (NO-NTA), has been identified as a product of the Maillard reaction, a form of non-enzymatic browning, particularly in the presence of sodium nitrite. nih.govresearchgate.netnih.gov Research indicates that such nitroso-derivatives may form in nitrite-containing food systems during processing and cooking. nih.gov

Studies have demonstrated that NO-NTA possesses strong genotoxic properties. In research involving rat hepatocytes, NO-NTA was found to be strongly genotoxic, inflicting DNA damage through the formation of a DNA adduct. nih.gov It also exhibited moderate cytotoxicity in mouse C3H10T1/2 fibroblast cells. nih.govmolaid.com

Further research has explored the role of NO-NTA in carcinogenesis. In a two-stage skin carcinogenesis model using CD-1 mice, topical application of NO-NTA to mice previously initiated with the carcinogen benzo(a)pyrene (BaP) resulted in a 90% tumor incidence over 38 weeks. nih.gov In contrast, no tumors were observed in mice treated only with BaP or only with NO-NTA, suggesting that NO-NTA acts as a tumor promoter. nih.gov The tumors promoted by NO-NTA were histologically identified as well-differentiated squamous cell carcinomas that invaded the subcutaneous tissue. nih.gov In cell culture models, NO-NTA was shown to be a potential initiator of 12-O-tetradecanoylphorbol-13-acetate (TPA) tumor promotion in C3H10T1/2 cells. nih.gov These findings suggest that NO-NTA is a tumor promoter that may induce this effect through mechanisms involving oxidant stress. nih.gov

The table below summarizes key research findings on the genotoxicity and carcinogenic potential of the this compound derivative, NO-NTA.

Model System Compound Observed Effects Conclusion Citations
Rat HepatocytesNO-NTAStrong genotoxicity, DNA adduct formation.NO-NTA is a potent genotoxic agent. nih.gov
Mouse C3H10T1/2 CellsNO-NTAModerate cytotoxicity; increased transformed foci after TPA promotion.NO-NTA can act as an initiator of tumor promotion. nih.gov
CD-1 Mouse SkinNO-NTACaused 90% tumor incidence when applied after BaP initiation; induced hyperplasia and ornithine decarboxylase (ODC) activity; increased hydrogen peroxide and myeloperoxidase (MPO).NO-NTA is a tumor promoter, possibly acting via induction of oxidant stress. researchgate.netnih.gov

Impact on Cellular Homeostasis

This compound, which is formed in vivo from the decarboxylation of 3-nitrotyrosine, has been shown to disrupt cellular homeostasis, particularly in neuronal cells. researchgate.netethz.chresearchgate.net 3-Nitrotyrosine itself is considered a biomarker for reactive nitrogen species and nitrative stress. nih.govnih.gov The metabolic conversion of 3-nitrotyrosine to this compound is a critical step in its cytotoxic mechanism. researchgate.netresearchgate.net

In dopaminergic PC12 cells, exposure to 3-nitrotyrosine, the precursor to this compound, leads to a decrease in intracellular dopamine (B1211576) levels and induces apoptosis (programmed cell death). researchgate.net This cell death was found to be reversible by inhibitors of aromatic amino acid decarboxylase and monoamine oxidase, the enzymes responsible for the conversion of 3-nitrotyrosine to this compound and its subsequent metabolism. researchgate.netresearchgate.net The direct application of this compound also resulted in cell death in both PC12 cells and primary rat ventral midbrain neurons. nih.gov This suggests that the toxicity is linked to the metabolism of these compounds within the cell. researchgate.netnih.gov

The impact on cellular homeostasis extends to the cytoskeleton. While not directly caused by this compound, its precursor 3-nitrotyrosine can be incorporated into the C-terminus of α-tubulin by the enzyme tyrosine tubulin ligase. researchgate.netnih.gov This incorporation leads to a significant, though reversible, reorganization of the microtubule network in NT2 cells, without directly causing cell death in this cell line. researchgate.netnih.gov This illustrates how nitrated compounds can interfere with the structural components essential for maintaining cellular shape, division, and intracellular transport.

Furthermore, studies in microorganisms like Escherichia coli show that this compound can be utilized as a nitrogen source. ethz.chasm.org This process involves oxidation of this compound to 4-hydroxy-3-nitrophenylacetate, mediated by enzymes such as a periplasmic amine oxidase (TynA) and a cytosolic dehydrogenase (FeaB). ethz.chasm.org The regulation of the genes encoding these enzymes is linked to the NsrR repressor, which is sensitive to nitric oxide, highlighting a sophisticated cellular response to nitrated compounds and the broader context of nitric oxide and redox homeostasis. asm.org

The table below details the observed effects of this compound and its precursor on various cell types and processes, illustrating its impact on cellular homeostasis.

Cell Line / Organism Compound Key Findings Impact on Cellular Homeostasis Citations
PC12 (dopaminergic cells)3-NitrotyrosineMetabolized to this compound; decreases dopamine; induces apoptosis.Disruption of neurotransmitter levels, induction of programmed cell death. researchgate.netresearchgate.net
PC12 & Rat Midbrain NeuronsThis compoundInduces cell death.Direct cytotoxicity leading to loss of neuronal cells. nih.gov
NT2 (nondopaminergic cells)3-NitrotyrosineIncorporated into α-tubulin, causing reversible reorganization of microtubules.Alteration of cytoskeletal structure and function. researchgate.netresearchgate.netnih.gov
Escherichia coliThis compoundUtilized as a nitrogen source via oxidation to 4-hydroxy-3-nitrophenylacetate.Integration into metabolic pathways as a nutrient source under specific regulatory control. ethz.chasm.org

Advanced Analytical Methodologies for 3 Nitrotyramine and Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a foundational technique for isolating 3-nitrotyramine and its metabolites from intricate biological samples. By separating components of a mixture, it allows for accurate subsequent quantification and identification.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly versatile, reliable, and sensitive technique for measuring electrochemically active compounds, including 3-nitrotyrosine (B3424624) and its derivatives. nih.govspringernature.com This method separates compounds using a reverse-phase HPLC column, and detection is based on the electrochemical properties of the analyte rather than its optical properties. springernature.com

While direct HPLC-ECD methods are more established for its precursor, 3-nitrotyrosine, the technique is instrumental in studying the metabolic pathway involving this compound. For instance, in studies where PC12 cells are treated with 3-nitrotyrosine, HPLC-ECD is used to quantify the resulting changes in dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), providing indirect evidence of the metabolic processing pathway that includes the formation of this compound. jneurosci.org The sensitivity of HPLC-ECD is a significant advantage, with detection limits for related compounds reported to be in the femtomole range. nih.govresearchgate.net Researchers have successfully used HPLC-ECD to quantify protein-bound 3-nitrotyrosine after total hydrolysis of proteins, demonstrating its utility for analyzing nitrated species in biological samples. nih.gov Modifications to the electrode materials, such as using a porous carbon electrode, have further improved the stability and sensitivity of the assay. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is recognized for its high sensitivity and specificity in the analysis of nitrated compounds like 3-nitrotyrosine, the precursor to this compound. ipp.ptipp.pt However, a significant consideration for GC-MS analysis is that it typically requires a chemical derivatization step to make the non-volatile analytes, such as amino acids and their derivatives, sufficiently volatile for gas chromatography. ipp.ptipp.pt This derivatization process can be time-consuming. ipp.pt

GC-MS has been successfully applied to detect 3-nitrotyrosine in human plasma and urine. researchgate.net While specific applications for this compound are less documented, methods developed for other biogenic amines, which often involve a two-phase derivatization with reagents like isobutyl chloroformate, could be adapted for its analysis. researchgate.net The combination of gas chromatographic separation with mass spectrometric detection provides excellent selectivity, but care must be taken as the high temperatures and derivatization reagents can potentially introduce artifactual modifications in some samples. nih.gov

AspectDetails for GC-MS Analysis of Nitro-Compounds
Sensitivity Very high, capable of detecting analytes at extremely low concentrations (femtogram levels for some compounds). mdpi.com
Specificity Excellent, due to the combination of chromatographic retention time and unique mass fragmentation patterns. nih.gov
Derivatization Generally required for non-volatile analytes like this compound, which adds a time-consuming step to the sample preparation protocol. ipp.ptipp.pt
Potential Issues The derivatization step and high temperatures can potentially create artifacts, leading to inaccurate quantification. nih.gov

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI-MS)

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. creative-biolabs.com ESI is a soft ionization technique that allows large, non-volatile molecules to be ionized directly from the liquid phase into the gas phase with minimal fragmentation, making it ideal for analyzing compounds like this compound and its metabolites.

This methodology has been pivotal in the study of this compound. Research has confirmed the identity of this compound, produced from the enzymatic conversion of 3-nitrotyrosine, using mass spectrometry where the compound gives a characteristic mass-to-charge ratio (m/z) of 183. jneurosci.orgnih.govjneurosci.org Furthermore, LC/ESI-MS/MS has been employed to detect and quantify downstream metabolites. For example, after exposing PC12 cells to 3-nitrotyrosine, LC/ESI/MS/MS was used to detect 3-nitro-4-hydroxyphenylacetate in the cell lysates, confirming the metabolic conversion pathway from 3-nitrotyrosine through this compound. nih.govresearchgate.net

Mass Spectrometry-Based Approaches

Mass spectrometry is the cornerstone of modern analytical methods for this compound, providing unparalleled specificity for both quantification and structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Quantitative Analysis

Tandem Mass Spectrometry (MS/MS), frequently coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantitative analysis of this compound-related compounds in complex biological matrices. ipp.ptnih.gov This technique offers superior sensitivity and specificity by performing two stages of mass analysis. In the first stage, a specific precursor ion (e.g., the molecular ion of the analyte) is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage. This process, often performed in Multiple Reaction Monitoring (MRM) mode, drastically reduces chemical noise and allows for highly accurate quantification, even at very low concentrations. creative-proteomics.com

LC-MS/MS methods have been developed for the simultaneous quantification of free 3-nitrotyrosine and other halogenated tyrosines in human plasma with high sensitivity and accuracy. nih.govmdpi.com These methods demonstrate limits of quantification (LOQ) in the low nanomolar or high picomolar range, showcasing the power of the technique. nih.govmdpi.com The use of stable isotope-labeled internal standards is critical in these assays to correct for matrix effects and variations in instrument response, ensuring accurate and precise quantification. nih.gov

Validation Parameters for a Simultaneous LC-MS/MS Quantification Method for Modified Tyrosines in Plasma mdpi.com
CompoundLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
3-Nitro-l-tyrosine (3-NT)0.0300.100
3-Bromo-l-tyrosine (3-BT)0.0260.096
3-Chloro-l-tyrosine (3-CT)0.0300.098

Localization of Nitrated Residues in Peptides

The localization of nitrated residues is a critical step in proteomics for understanding the specific protein targets of nitration. It is important to clarify that this analysis applies to 3-nitrotyrosine when it is a post-translational modification within a peptide or protein sequence. This compound is a free amine metabolite and is not incorporated into peptides. The analytical strategies, however, are central to the broader field of nitrative stress.

The mainstream approach involves the "bottom-up" proteomics workflow. acs.org A protein or protein mixture is enzymatically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then analyzed by LC-MS/MS. bmbreports.org Peptides containing a nitrotyrosine residue exhibit a characteristic mass shift of +45 Da compared to their unmodified counterparts. nih.gov

Several MS/MS strategies can be used to identify and localize the nitrated residue:

Collision-Induced Dissociation (CID): This is a common fragmentation method that breaks peptide bonds, generating b- and y-type fragment ions. By analyzing the masses of these fragments, the amino acid sequence can be determined, and the +45 Da modification can be assigned to a specific tyrosine residue. acs.org

Precursor Ion Scanning: This is a highly selective technique for identifying nitrated peptides in a complex mixture. The mass spectrometer is set to detect only those precursor ions that generate a specific, characteristic fragment ion upon collision. For nitrotyrosine, the immonium ion at m/z 181.06 is a specific marker. researchgate.netnih.gov Scanning for this ion allows for the selective identification of nitrotyrosine-containing peptides, which can then be sequenced in a subsequent MS/MS experiment. researchgate.netnih.gov

Electron Capture Dissociation (ECD): ECD is a fragmentation method that is particularly useful for preserving labile post-translational modifications. It provides extensive fragmentation along the peptide backbone (c- and z-type ions) while often keeping the nitro group intact, aiding in unambiguous site localization. acs.org

Immunochemical Assays

Immunochemical methods leverage the high specificity of antibody-antigen interactions for the detection of 3-nitrotyrosine, the precursor to this compound, and nitrated proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the quantitative measurement of 3-nitrotyrosine in various biological samples, including serum, plasma, cell lysates, and tissue extracts. elkbiotech.comelabscience.comabcam.comabcam.comthermofisher.com The most common format is the competitive ELISA. elkbiotech.comelabscience.comfn-test.com In this setup, a microplate is pre-coated with 3-nitrotyrosine. elkbiotech.comfn-test.com When samples or standards are added to the wells, the 3-nitrotyrosine present competes with the coated 3-nitrotyrosine for binding to a limited amount of biotin-conjugated anti-3-nitrotyrosine antibody. elkbiotech.com Subsequently, a horseradish peroxidase (HRP)-conjugated avidin (B1170675) or streptavidin is added, which binds to the biotinylated antibody. elkbiotech.comfn-test.com The addition of a TMB substrate results in a colorimetric reaction, and the intensity of the color, measured spectrophotometrically, is inversely proportional to the concentration of 3-nitrotyrosine in the sample. elkbiotech.comelabscience.comfn-test.com

Several commercial ELISA kits are available for the detection of 3-nitrotyrosine, offering varying sensitivities and detection ranges. elkbiotech.comabcam.comabcam.com These kits are designed for different sample types, including intracellular and extracellular fluids. abcam.comabcam.com For instance, some kits are suitable for cell lysates and tissue extracts, while others are optimized for plasma, serum, and urine. abcam.comabcam.com The sensitivity of these assays can reach levels as low as 0.94 ng/mL, with detection ranges spanning from approximately 4 to 300 ng/mL. elkbiotech.comthermofisher.com

It is important to note that while ELISA provides a convenient and high-throughput method for quantification, the reliability of some commercial kits has been questioned, with some studies indicating that sandwich-based ELISA assays may exhibit poor performance due to low in vivo concentrations of 3-nitrotyrosine. ipp.pt

Table 1: Comparison of Commercial 3-Nitrotyrosine ELISA Kits

Kit/ProviderAssay TypeSample TypeSensitivityDetection RangeReference
ELK BiotechnologyCompetitive InhibitionSerum, plasma, other biological fluids1.4 ng/mL4.69-300 ng/mL elkbiotech.com
Abcam (ab316905)Competitive ELISACell Lysate, Tissue Extract40.3 ng/mLNot specified abcam.com
Abcam (ab315264)Competitive ELISASerum, Plasma (Heparin, Citrate, EDTA), Urine41 ng/mLNot specified abcam.com
Thermo Fisher ScientificCompetitive ELISASerum, plasma, other biological fluids0.94 ng/mLNot specified thermofisher.com
Abcam (ab116691)Sandwich ELISACell culture extracts, Tissue Extracts≤ 8 ng/mL8 - 1000 ng/mL abcam.com

Immunohistochemistry (IHC) and Western blotting are powerful techniques for the detection and localization of nitrated proteins within tissues and cell extracts. nih.govmdpi.com These methods typically utilize monoclonal or polyclonal antibodies that specifically recognize the 3-nitrotyrosine moiety on proteins. mdpi.comthermofisher.comabcam.com

Western Blotting is used to identify specific nitrated proteins in a complex mixture. mdpi.comappliedbiomics.com Proteins from a sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with an anti-nitrotyrosine antibody. mdpi.comresearchgate.net The detection of a band at a specific molecular weight indicates the presence of a nitrated protein of that size. mdpi.comoup.com This technique has been successfully used to detect nitrated proteins in various contexts, such as in human mast cells, bovine hemoglobin, and in response to inflammatory challenges. mdpi.comaai.org For instance, studies have identified specific nitrated proteins like manganese superoxide (B77818) dismutase (MnSOD) and prostacyclin synthase (PGIS). mdpi.com The sensitivity of Western blotting for nitrated proteins can be a concern, and it may not be suitable for detecting low-abundance nitrated proteins in bulk tissue homogenates. physiology.org

Immunohistochemistry allows for the in-situ visualization of nitrated proteins within tissue sections. nih.govphysiology.org This method provides valuable spatial information about where protein nitration is occurring. nih.gov The specificity of IHC is crucial and is often verified using controls, such as blocking the antibody with free nitrotyrosine or reducing the nitrotyrosine to aminotyrosine with sodium dithionite, which should abolish the signal. nih.govphysiology.org IHC has been instrumental in demonstrating the co-localization of nitrotyrosine-protein adducts in various disease models. oup.com The development of antibodies against site-specific nitrated peptides has further enhanced the specificity of this technique. physiology.org

Table 2: Antibodies for the Detection of Nitrated Proteins

Antibody TypeApplicationTargetReference
Mouse monoclonal anti-3-nitrotyrosineWestern BlotNitrated P450BM-3, Nitrated PGIS mdpi.com
Rabbit polyclonal anti-3-nitrotyrosineWestern BlotNitrated PGIS mdpi.com
Mouse monoclonal [7A12AF6]Western Blot, Flow Cytometry, IP, ICC/IF, ELISA3-Nitrotyrosine abcam.com
Rabbit polyclonalWestern Blot, IHCNitrotyrosine protein adducts oup.com
Mouse monoclonal [2A12]Western Blot3-Nitrotyrosine thermofisher.com
Mouse monoclonal [CC.22.8C7.3]ELISA, Western BlotNitrotyrosine caymanchem.com

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often direct approach for the quantification of this compound and its precursor, 3-nitrotyrosine. bg.ac.rsuc.pt These techniques are typically based on the electrochemical oxidation or reduction of the target molecule at an electrode surface. nih.govabechem.com

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a prominent method in this category. bg.ac.rsmdpi.com One approach involves the separation of 3-nitrotyrosine from a sample digest by HPLC, followed by its quantification using a coulometric detector. bg.ac.rsmdpi.com A dual-cell coulometric system can be employed where 3-nitrotyrosine is first reduced to 3-aminotyrosine (B249651) at an upstream electrode, which is then oxidized at a downstream electrode for detection. nih.gov This method has demonstrated high sensitivity, with detection limits in the nanomolar range (e.g., 0.5 nM), making it suitable for measuring physiological concentrations. nih.gov The linearity of HPLC-ECD methods can extend over a wide concentration range, from nanomolar to micromolar levels. mdpi.com

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have also been investigated for the direct detection of 3-nitrotyrosine. abechem.comabechem.com These methods measure the current response to a varying potential applied to a working electrode. libretexts.orgals-japan.com Studies have shown that 3-nitrotyrosine can be electrochemically oxidized, producing a distinct peak in the voltammogram. abechem.comabechem.com The choice of electrode material, such as glassy carbon or carbon paste electrodes, can influence the detection and separation from interfering species like tyrosine. abechem.comabechem.com DPV, in particular, can offer better resolution for separating the oxidation peaks of tyrosine and 3-nitrotyrosine. abechem.comabechem.com Novel sensor platforms, including those based on molecularly imprinted polymers on paper-based electrodes, are being developed to enhance selectivity and facilitate point-of-care diagnostics, with detection limits reaching the low nanomolar range (e.g., 22.3 nM). uc.pt

Table 3: Performance of Electrochemical Detection Methods for 3-Nitrotyrosine

MethodPlatformDetection LimitLinear RangeReference
HPLC-ECD (CoulArray)-10 nM10 - 500 nM (highly linear up to 10 µM) bg.ac.rsmdpi.com
HPLC-ECD (Dual-cell coulometric)-0.5 nM (25 fmol on column)1 - 500 nM nih.gov
DPVCarbon Paste ElectrodeNot specifiedNot specified abechem.comabechem.com
DPVMolecularly Imprinted Polymer on Paper22.3 nM500 nM - 1 mM uc.pt

Challenges and Future Directions in Analytical Research

Despite the advancements in analytical methodologies for this compound and its related compounds, several challenges remain. A primary concern across all methods is the need for improved sensitivity and specificity, especially for accurately quantifying the low physiological concentrations of these biomarkers. ipp.ptnih.gov

For immunochemical assays like ELISA, the reliability and consistency of commercially available kits can be a significant issue, with potential for inaccurate results. ipp.pt In Western blotting, the low abundance of nitrated proteins in biological samples can make detection difficult. physiology.org

Chromatography-based methods, while generally offering good sensitivity and specificity, have their own drawbacks. nih.gov Gas chromatography-based techniques often require a time-consuming derivatization step, while HPLC methods may not always match the accuracy of GC. ipp.ptnih.gov

Future research is directed towards overcoming these limitations. There is a clear need for the optimization of existing protocols and the development of more robust and standardized assays. ipp.ptnih.gov Emerging technologies hold significant promise. The development of novel sensors, including biosensors and those utilizing nanomaterials, is a key area of focus. researchgate.netmdpi.commdpi.com These new platforms aim to provide higher sensitivity, selectivity, and potential for real-time, in-situ measurements. researchgate.netresearchgate.net The integration of advanced materials like graphene and metal-organic frameworks into electrochemical sensors is expected to lead to improved performance with lower detection limits and faster response times. researchgate.net Furthermore, the application of nanopore sensing technology is being explored for the direct, label-free detection of biomolecules at the single-molecule level, which could revolutionize the analysis of nitrated compounds. mdpi.com

Research Models and Experimental Approaches in 3 Nitrotyramine Studies

In Vitro Cell Culture Models (e.g., PC12, NT2 Cells, Primary Rat Neurons)

In vitro models are fundamental for controlled studies on the direct effects of 3-Nitrotyramine on specific cell types, particularly those of neuronal origin. The choice of cell line is critical, as the metabolic pathways present can determine the compound's toxicity.

PC12 Cells: The rat pheochromocytoma (PC12) cell line is a widely used model in neurobiological research because it shares characteristics with dopaminergic neurons. nih.gov Studies have shown that PC12 cells are susceptible to this compound-induced cell death. This toxicity is specifically linked to its metabolism by monoamine oxidase (MAO), as the toxic effects can be prevented by pretreatment with the MAO inhibitor pargyline (B1678468). nih.govresearchgate.net This cell line is instrumental in demonstrating that the toxicity of the precursor, 3-nitrotyrosine (B3424624), is dependent on its conversion to this compound and subsequent metabolites within dopamine-producing cells. nih.gov

NT2 Cells: The human teratocarcinoma (NT2) cell line serves as a valuable non-dopaminergic control in these studies. Unlike PC12 cells, NT2 cells are not susceptible to apoptosis induced by the precursor 3-nitrotyrosine, even at high intracellular concentrations. nih.gov This is because they lack the specific metabolic machinery (aromatic amino acid decarboxylase and monoamine oxidase) that converts 3-nitrotyrosine into toxic metabolites like this compound. nih.gov

Primary Rat Neurons: To validate findings from cell lines in a model that more closely resembles the central nervous system, primary cultures of rat ventral midbrain neurons are used. nih.gov These primary dopaminergic neurons exhibit significant cell death when exposed to this compound. nih.govresearchgate.net Similar to the findings in PC12 cells, the toxicity of this compound in these primary neurons was preventable with the MAO inhibitor pargyline. Furthermore, the parent compound, 3-nitrotyrosine, also induced a significant loss of tyrosine hydroxylase-positive neurons, an effect that could be blocked by an inhibitor of aromatic amino acid decarboxylase, confirming the metabolic pathway leading to this compound is active and neurotoxic in primary neurons. nih.gov

Cell ModelKey CharacteristicsObserved Effect of this compound/PrecursorRelevant Inhibitor Studies
PC12 CellsDopaminergic, rat pheochromocytoma originCell death induced by this compound; Apoptosis induced by precursor 3-nitrotyrosine. nih.govToxicity of this compound prevented by pargyline (MAO inhibitor). nih.govresearchgate.net
NT2 CellsNon-dopaminergic, human teratocarcinoma originNo significant cell death from precursor 3-nitrotyrosine. nih.govUsed as a negative control for metabolic toxicity studies. nih.gov
Primary Rat Neurons (Ventral Midbrain)Primary dopaminergic neuronsCell death induced by this compound; Loss of tyrosine hydroxylase-positive neurons from precursor 3-nitrotyrosine. nih.govToxicity of this compound prevented by pargyline; Precursor toxicity prevented by NSD1015 (AADC inhibitor). nih.gov

In Vivo Animal Models

Animal models are essential for understanding the neurodegenerative potential of nitrative stress and the 3-nitrotyrosine metabolic pathway in a complex biological system. These models typically involve direct administration of the compound into specific brain regions to study its localized effects on neuronal survival and function.

Mouse Model of Striatal Degeneration: In this model, the neurotoxic effects of free 3-nitrotyrosine are assessed following unilateral intrastriatal injection in mice. nih.gov The outcomes are often compared with a well-established dopaminergic neurotoxin, 6-hydroxydopamine (6-OHDA). Behavioral tests, such as d-amphetamine-induced turning, are used to quantify the extent of unilateral striatal injury. nih.gov Subsequent immunohistochemical analysis evaluates the loss of tyrosine hydroxylase (TH) content in the striatum and TH-positive cell bodies in the substantia nigra pars compacta. nih.gov Studies using this model have demonstrated that free 3-nitrotyrosine can elicit significant neurodegenerative effects in vivo, causing severe reductions in TH immunoreactivity and cell counts, comparable to the effects of 6-OHDA. nih.gov These findings provide a crucial link, suggesting that the metabolic conversion of 3-nitrotyrosine to compounds like this compound is a key mechanism of its in vivo toxicity. nih.gov

Rat Model of Nigral Administration: This model involves the direct administration of nitric oxide (NO) or peroxynitrite donors into the substantia nigra of rats to investigate the role of nitrative stress in dopaminergic cell death. nih.gov The administration of a peroxynitrite donor (SIN-1) was shown to cause widespread damage to dopaminergic neurons and a marked increase in 3-nitrotyrosine immunoreactivity. nih.gov This demonstrates that the formation of 3-nitrotyrosine in situ is directly linked to neurotoxicity in the region of the brain most affected in Parkinson's disease.

Animal ModelExperimental ApproachKey Research FindingsAssessment Techniques
MouseUnilateral intrastriatal injection of free 3-nitrotyrosine. nih.govCaused significant turning behavior and severe reduction in striatal tyrosine hydroxylase (TH) immunoreactivity and substantia nigra cell counts. nih.govd-amphetamine challenge, Immunohistochemistry for TH. nih.gov
RatDirect nigral administration of a peroxynitrite donor (SIN-1). nih.govInduced widespread damage to dopaminergic neurons and marked expression of 3-nitrotyrosine. nih.govImmunohistochemistry for 3-nitrotyrosine and neuronal markers. nih.gov

Genetic and Molecular Biology Techniques

Molecular biology techniques are pivotal for dissecting the specific pathways and mechanisms underlying this compound's effects. These methods allow researchers to identify the enzymes involved, quantify cell death, and visualize cellular components.

Pharmacological Inhibition: A key molecular approach involves the use of specific enzyme inhibitors to probe metabolic pathways. For instance, the use of NSD1015, an inhibitor of aromatic amino acid decarboxylase (AADC), and pargyline, a monoamine oxidase (MAO) inhibitor, has been critical in demonstrating that the neurotoxicity of 3-nitrotyrosine is dependent on its sequential conversion by these two enzymes. nih.gov The prevention of cell death by these inhibitors provides strong evidence for the role of this compound and its subsequent metabolites in the toxic cascade.

Apoptosis Detection: To quantify and confirm the mode of cell death, molecular techniques such as flow cytometry using annexin (B1180172) V staining are employed. Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. This method was used to show that PC12 cells treated with 3-nitrotyrosine undergo apoptotic cell death. nih.gov

Immunohistochemistry: This technique uses antibodies to visualize the presence and location of specific proteins within tissues. In the context of this compound research, immunohistochemistry for tyrosine hydroxylase (TH) is used to specifically identify and count dopaminergic neurons, allowing for a precise quantification of neurodegeneration in animal models. nih.govnih.gov

Proteomic and Metabolomic Profiling

Proteomic and metabolomic approaches are essential for identifying the molecular targets of nitration and for quantifying the levels of this compound and related metabolites in biological samples. These sensitive analytical techniques provide a detailed picture of the biochemical changes induced by nitrative stress.

Mass Spectrometry-Based Metabolomics: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the accurate detection and quantification of small molecules. nih.govresearchgate.netnih.gov In studies of this compound's precursor, LC/ESI/MS/MS (Liquid Chromatography/Electrospray Ionization/Tandem Mass Spectrometry) was used to measure the intracellular concentrations of 3-nitrotyrosine in cell culture models. nih.gov Furthermore, HPLC with electrochemical detection was used to quantify levels of key neurotransmitters and their metabolites, such as L-DOPA, dopamine (B1211576), and DOPAC, to assess how the metabolic pathway of 3-nitrotyrosine impacts cellular dopamine homeostasis. nih.gov

Nitroproteomics: This specialized subfield of proteomics focuses on identifying proteins that are modified by tyrosine nitration. nih.govnih.gov The identification of 3-nitrotyrosine in proteins serves as a biomarker of nitrative stress. nih.gov Methodologies include immunochemical techniques (ELISA, Western blotting) and, more definitively, mass spectrometry to identify the specific tyrosine residues that are nitrated. nih.govresearchgate.net For example, proteomic analysis of NGF-treated PC12 cells identified α-tubulin as a major target of tyrosine nitration, demonstrating the specificity of this post-translational modification even under physiological conditions. kit.edu While not yet applied extensively to this compound itself, these proteomic tools are critical for understanding the broader landscape of nitrative stress that leads to its formation.

TechniqueApplication in this compound/Nitrative Stress ResearchExamples of Findings
HPLC with Electrochemical DetectionQuantification of dopamine and its metabolites (DOPAC, L-DOPA) in cell lysates. nih.govDemonstrated that metabolism of 3-nitrotyrosine alters dopamine homeostasis in PC12 cells. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Accurate quantification of 3-nitrotyrosine in biological samples. nih.govnih.govMeasured intracellular concentrations of 3-nitrotyrosine in PC12 and NT2 cells. nih.gov
Immunochemical Methods (ELISA, Western Blot)Detection of protein-bound 3-nitrotyrosine. nih.govUsed as a general tool to assess levels of nitrative stress.
Proteomic Mass SpectrometryIdentification of specific nitrated proteins and the precise sites of tyrosine nitration. nih.govkit.eduIdentified α-tubulin as a major nitrated protein in PC12 cells. kit.edu

Concluding Remarks and Future Perspectives in 3 Nitrotyramine Research

Current Understanding and Knowledge Gaps

Our understanding of 3-Nitrotyramine has evolved significantly, recognizing it not just as a byproduct of cellular metabolism but as a molecule with distinct biological activities. It is now understood that this compound can be formed through the decarboxylation of 3-nitrotyrosine (B3424624). asm.org Research has shown that in certain cell types, such as dopaminergic cells, 3-nitrotyrosine can be metabolized to this compound by the enzyme aromatic amino acid decarboxylase. researchgate.netnih.govresearchgate.net This metabolic conversion is a critical step, as the resulting this compound can then be further metabolized by monoamine oxidase, leading to cellular toxicity. researchgate.netnih.govresearchgate.net

Despite these advances, significant knowledge gaps remain. The full extent of endogenous this compound formation and its regulation in various tissues and physiological states is not completely understood. While its neurotoxic potential has been demonstrated in specific cell culture models, its precise role in the complex in vivo environment of neurodegenerative diseases requires further elucidation. nih.govresearchgate.netnih.gov The interplay between this compound and other reactive nitrogen species-derived molecules in cellular signaling and pathology is another area that warrants deeper investigation. Furthermore, while the catabolism of this compound by certain bacteria like Escherichia coli has been identified, the broader implications of microbial metabolism of this compound on host physiology are yet to be explored. asm.orgresearchgate.netresearchgate.net

A significant challenge in the field is the lack of studies reporting the absolute concentration of 3-nitrotyrosine, the precursor to this compound, in various biological samples. researchgate.net This information is crucial for understanding the physiological and pathological relevance of its subsequent conversion to this compound. The potential for protein tyrosine "denitrase" activity, which could reverse the initial nitration of tyrosine, adds another layer of complexity to the regulation of this compound formation and requires more in-depth research. asm.org

Potential for Biomarker Development

The association of this compound's precursor, 3-nitrotyrosine, with conditions characterized by oxidative and nitrosative stress has positioned it as a promising biomarker candidate. researchgate.netnih.govmdpi.com Elevated levels of 3-nitrotyrosine have been observed in various neurodegenerative diseases, and its detection could serve as an early indicator of disease onset, well before clinical symptoms manifest. nih.govresearchgate.net This is particularly relevant as changes in 3-nitrotyrosine levels have been noted to occur early in the disease process. nih.govresearchgate.net

The potential of urinary 3-nitrotyrosine as a biomarker has been explored in the context of major depressive disorder (MDD). nih.govmdpi.com Studies have shown that individuals with MDD have higher urinary concentrations of 3-nitrotyrosine, and in combination with other markers like serum HDL, it shows potential for diagnosing depression. nih.govmdpi.com

However, the development of this compound itself as a direct biomarker is an area that needs more focused research. While the link between 3-nitrotyrosine and disease is being established, directly measuring this compound could provide a more specific indication of the metabolic pathways that are activated under pathological conditions. Future research should focus on developing sensitive and specific analytical methods for quantifying this compound in biological fluids and tissues. This would enable a more thorough evaluation of its potential as a standalone or complementary biomarker for various diseases.

Implications for Therapeutic Strategies and Interventions

The demonstrated cytotoxicity of this compound, particularly in dopaminergic neurons, suggests that targeting its formation or downstream effects could be a viable therapeutic strategy. nih.govresearchgate.net Research has shown that inhibiting the enzymes responsible for its synthesis, namely aromatic amino acid decarboxylase and monoamine oxidase, can prevent the cell death induced by its precursor, 3-nitrotyrosine. nih.govresearchgate.net This opens up the possibility of developing inhibitors of these enzymes as neuroprotective agents in diseases like Parkinson's disease, where dopaminergic neuron loss is a key feature. researchgate.net

Furthermore, the observation that the reduction in 3-nitrotyrosine levels correlates with a positive response to neuroprotective treatments highlights the potential of monitoring this pathway to assess therapeutic efficacy. nih.govresearchgate.net Therapeutic interventions aimed at reducing oxidative and nitrosative stress, the primary drivers of tyrosine nitration, could indirectly lower the formation of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Nitrotyramine, and what critical parameters influence yield and purity?

  • Methodological Answer : The primary synthesis route involves nitration of 4-hydroxy phenethylamine using nitric acid or nitrating agents under controlled conditions (0–5°C). Key parameters include:

  • Stoichiometric precision of nitrating agents to avoid over-nitration.
  • Temperature control to minimize side reactions (e.g., oxidation or decomposition).
  • Purification via column chromatography or recrystallization to isolate this compound from byproducts like 2-nitro isomers .
    • Note : While user-generated content outlines this route, validation with peer-reviewed protocols (e.g., nitrosamine formation studies in ) is recommended for reproducibility.

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions for specificity. Key considerations:

  • Sample preparation: Solid-phase extraction (SPE) to reduce matrix interference.
  • Limit of quantification (LOQ): Aim for ≤1 ppb sensitivity, aligning with EMA guidelines for nitrosamine impurities .
  • Internal standards: Deuterated analogs (e.g., d4-3-nitrotyramine) to correct for matrix effects .

Q. How can researchers distinguish endogenous this compound from exogenous sources in metabolic studies?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C or ¹⁵N) during in vitro or in vivo experiments.

  • Track labeled this compound via high-resolution mass spectrometry (HRMS) to differentiate biosynthetic pathways (e.g., tyrosine metabolism) from environmental exposure .
  • Validate with knockout models (e.g., enzymes in the tyrosine degradation pathway) to confirm endogenous formation .

Advanced Research Questions

Q. How does the stability of this compound under varying storage conditions impact its quantification in pharmacological studies?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months).

  • Monitor degradation via HPLC-UV or LC-MS, focusing on:
  • pH-dependent hydrolysis (e.g., rapid decomposition in alkaline conditions).
  • Light sensitivity: Use amber vials and inert atmospheres (N₂) to prevent photodegradation .
  • Establish validated storage protocols for long-term studies .

Q. What experimental strategies resolve contradictions in this compound formation rates under differing nitrosation conditions?

  • Methodological Answer : Systematically vary parameters and apply kinetic modeling:

  • pH and temperature: Compare nitrosation rates in acidic (pH 1–3) vs. neutral conditions using preparative screening .
  • Reagent specificity: Test nitrosating agents (e.g., NaNO₂, HNO₂) at equimolar concentrations.
  • Data reconciliation: Use Arrhenius plots to model activation energy discrepancies between studies .

Q. How can researchers assess the risk of this compound formation as a nitrosamine impurity in drug formulations?

  • Methodological Answer : Follow a risk-assessment workflow:

Theoretical evaluation : Use QSAR models to predict nitrosation potential of precursor amines (e.g., phenethylamine derivatives) .

Experimental validation : Conduct forced degradation studies with excess nitrite under simulated storage conditions.

Analytical confirmation : Quantify impurities via LC-MS/MS and cross-reference with acceptable intake (AI) limits (e.g., ≤10% AI per EMA/FDA guidelines) .

Q. What mechanistic insights explain this compound’s role in tyrosine metabolism, and how can this inform disease models?

  • Methodological Answer : Investigate enzyme kinetics in the tyrosine degradation pathway:

  • Use recombinant enzymes (e.g., 3,4-dihydroxyphenylacetate 2,3-dioxygenase) to study this compound’s conversion to downstream metabolites .
  • Correlate tissue-specific expression (e.g., liver vs. kidney) with nitro-oxidative stress markers in disease models (e.g., neurodegenerative disorders) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported nitrosation rates of precursor amines to this compound?

  • Methodological Answer :

  • Controlled replication : Repeat studies using identical reagents, pH, and temperature.
  • Cross-lab validation : Share samples with independent labs for blinded analysis .
  • Meta-analysis : Pool data from multiple studies (e.g., ) to identify outliers and refine predictive models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.